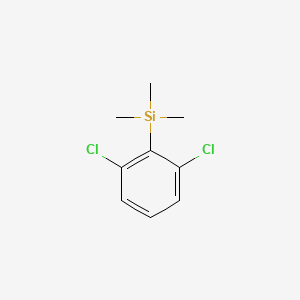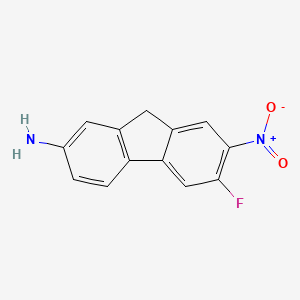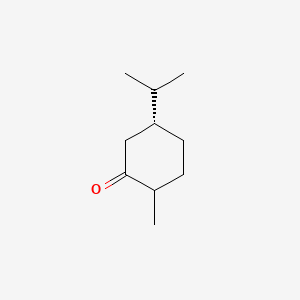
Quinoline, picrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline picrate is a chemical compound formed by the combination of quinoline and picric acid Quinoline is a nitrogen-based heterocyclic aromatic compound, while picric acid is a nitroaromatic compound known for its explosive properties
准备方法
Synthetic Routes and Reaction Conditions: Quinoline picrate can be synthesized through a reaction between quinoline and picric acid. The reaction typically involves mixing equimolar amounts of quinoline and picric acid in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of quinoline picrate as a precipitate.
Industrial Production Methods: Industrial production of quinoline picrate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient production.
化学反应分析
Types of Reactions: Quinoline picrate undergoes various chemical reactions, including:
Oxidation: Quinoline picrate can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide and other oxidized derivatives.
Reduction: Reduction of quinoline picrate can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Quinoline picrate can undergo substitution reactions, where functional groups on the quinoline ring are replaced by other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide and other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
科学研究应用
Quinoline picrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of quinoline picrate involves its interaction with various molecular targets and pathways. In biological systems, quinoline picrate can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological target involved.
相似化合物的比较
Quinoline picrate can be compared with other similar compounds, such as:
Quinoline: The parent compound of quinoline picrate, known for its wide range of applications in chemistry and medicine.
Picric Acid: The other component of quinoline picrate, known for its explosive properties and use in the production of dyes and pigments.
Quinoline Derivatives: Compounds like quinoline N-oxide, halogenated quinolines, and alkylated quinolines, which have similar chemical properties and applications.
Uniqueness: Quinoline picrate is unique due to its combination of quinoline and picric acid, resulting in a compound with distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
1701-63-9 |
|---|---|
分子式 |
C15H10N4O7 |
分子量 |
358.26 g/mol |
IUPAC 名称 |
quinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H7N.C6H3N3O7/c1-2-6-9-8(4-1)5-3-7-10-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-7H;1-2,10H |
InChI 键 |
IUHDXLHMQOVWQU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B11941922.png)

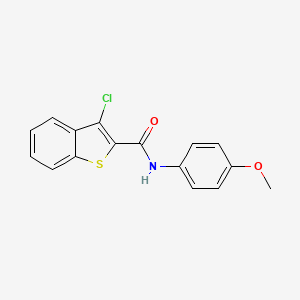
![2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy-](/img/structure/B11941936.png)
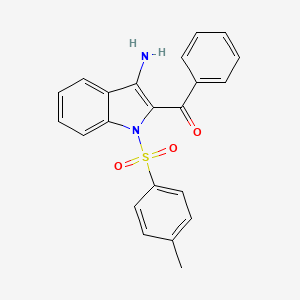



![Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate](/img/structure/B11941980.png)
